molecular formula C24H23N3O5 B12012382 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide

Cat. No.: B12012382
M. Wt: 433.5 g/mol
InChI Key: QELDVFQWQKWTCL-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, nitro groups, and amide functionalities, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide typically involves multiple steps:

    Formation of the Schiff Base: The initial step involves the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with 2-amino-4-nitrophenol under acidic or basic conditions to form the Schiff base intermediate.

    Amidation Reaction: The Schiff base is then reacted with 2-bromo-2-(4-nitrophenoxy)propanoic acid in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound’s derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and nitro groups allow it to participate in various binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-[(4-methoxyphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide
  • N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide

Uniqueness

Compared to similar compounds, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and binding properties. This structural variation can lead to differences in biological activity and chemical behavior, making it a compound of interest for further research and development.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide

InChI

InChI=1S/C24H23N3O5/c1-17-3-5-20(6-4-17)16-31-22-11-7-19(8-12-22)15-25-26-24(28)18(2)32-23-13-9-21(10-14-23)27(29)30/h3-15,18H,16H2,1-2H3,(H,26,28)/b25-15+

InChI Key

QELDVFQWQKWTCL-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.